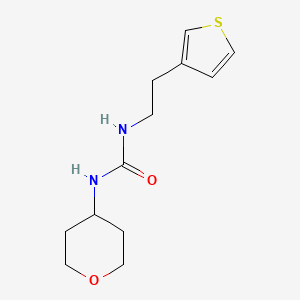![molecular formula C25H30N4O3S B2874353 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950414-65-0](/img/structure/B2874353.png)
2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential use in the treatment of malaria and neurodegenerative diseases .
Synthesis Analysis
The compound was synthesized using a Petasis reaction . The development of the synthesized compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound was validated by single crystal X-ray diffraction analysis . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The compound was evaluated for its in vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of Plasmodium falciparum . It was also evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound predict drug-like properties with a very low toxic effect . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications
Antimalarial Activity
HMS3481N17: and its derivatives have shown promise in the fight against malaria. They have been evaluated for their in vitro antiplasmodial assessment against the W2 strain of Plasmodium falciparum, which is known to be chloroquine-resistant . Compounds with this scaffold have demonstrated IC50 values ranging from 0.74–6.4 μM, indicating significant potential as antimalarial agents .
Neuroprotective and Anti-neuroinflammatory Properties
This compound has also been explored for its neuroprotective and anti-neuroinflammatory properties. Novel triazole-pyrimidine hybrids, which include the HMS3481N17 scaffold, have been synthesized and shown to exhibit promising neuroprotective activity. They have been effective in reducing the expression of endoplasmic reticulum stress markers and apoptosis markers in human neuronal cells . These compounds could potentially be developed as treatments for neurodegenerative diseases.
Anticancer Activity
The HMS3481N17 scaffold has been studied for its potential in cancer therapy. Some derivatives have been evaluated for in vitro cytotoxicity against cancer cell lines, such as human lung (A549) and cervical (HeLa) cells. The results have indicated non-cytotoxicity with significant selectivity indices, suggesting a potential for use in selective cancer treatments .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, derivatives of HMS3481N17 have been used as host materials for green and blue phosphorescent organic light-emitting diodes (OLEDs). These compounds have achieved a high quantum efficiency above 20% in both green and blue devices, indicating their effectiveness and potential for application in display technologies .
Mechanism of Action
properties
IUPAC Name |
5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-32-18-9-7-17(8-10-18)28-13-15-29(16-14-28)22(30)12-11-21-26-24(31)23-19-5-3-2-4-6-20(19)33-25(23)27-21/h7-10H,2-6,11-16H2,1H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZELTXIYECCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

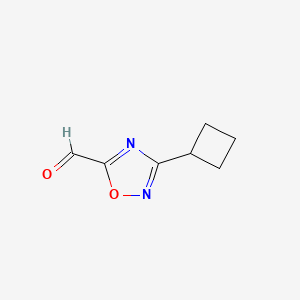
![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)
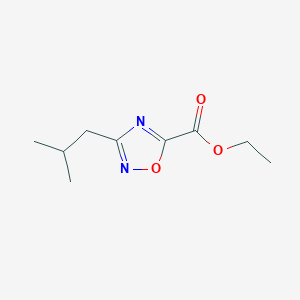
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874277.png)
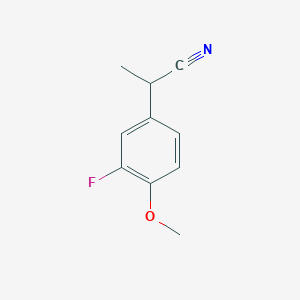
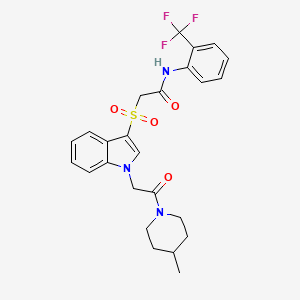
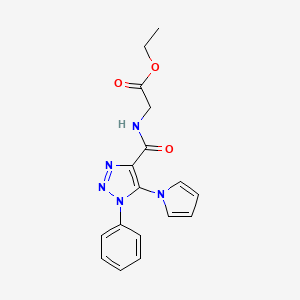
![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
